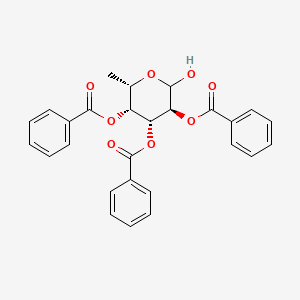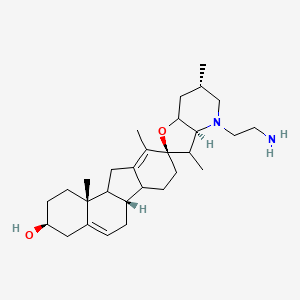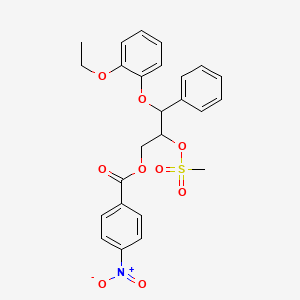
リトナビル-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ritonavir-d6 is a deuterated form of ritonavir, an HIV protease inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of ritonavir. The deuterium atoms in ritonavir-d6 replace hydrogen atoms, making it useful in various analytical applications due to its stability and distinct mass.
科学的研究の応用
Ritonavir-d6 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of ritonavir.
Biology: In studies involving the metabolism and pharmacokinetics of ritonavir.
Medicine: In the development of antiviral therapies and drug interaction studies.
Industry: In the quality control and validation of pharmaceutical products
作用機序
Ritonavir-d6, like ritonavir, inhibits the HIV protease enzyme. This enzyme is responsible for cleaving the structural and replicative proteins from major HIV genes, such as gag and pol. By inhibiting this enzyme, ritonavir-d6 prevents the maturation of viral particles, thereby inhibiting the replication of the virus .
Safety and Hazards
将来の方向性
Ritonavir-d6 is primarily used as an internal standard for the quantification of Ritonavir . Its future directions could involve further research into its potential uses and applications in the field of HIV treatment. However, specific future directions for Ritonavir-d6 are not explicitly mentioned in the available literature.
生化学分析
Biochemical Properties
Ritonavir-d6, like its parent compound Ritonavir, plays a significant role in biochemical reactions, particularly those involving the cytochrome P450 (CYP) 3A4 enzyme . It inhibits this enzyme, reducing the metabolism of concomitantly administered protease inhibitors . This interaction enhances the bioavailability of these inhibitors, improving their therapeutic efficacy .
Cellular Effects
Ritonavir-d6 exerts various effects on cells. For instance, it has been shown to cause G1 cell cycle arrest in ovarian cancer cells . This effect is mediated by downregulating levels of RB phosphorylation and depleting G1 cyclins and cyclin-dependent kinases .
Molecular Mechanism
The molecular mechanism of Ritonavir-d6 involves several steps. It forms a metabolic-intermediate complex (MIC) that tightly coordinates to the heme group of the CYP3A4 enzyme . It also strongly ligates to the heme iron, leading to heme destruction . Furthermore, a reactive Ritonavir intermediate covalently attaches to the CYP3A4 apoprotein .
Temporal Effects in Laboratory Settings
The inhibitory effect of Ritonavir-d6 on the CYP3A4 isoenzyme is rapid but also lost rapidly after drug cessation, mostly within 2 days . This temporal effect is crucial for guiding dose adjustment or pausing concomitant medication where advised .
Dosage Effects in Animal Models
While specific studies on Ritonavir-d6 dosage effects in animal models are limited, research on Ritonavir suggests that dosage can significantly impact its effects. For instance, female ferrets dosed with 20 or 100 mg/kg nirmatrelvir/ritonavir twice-daily show a 1-2 log order reduction of viral RNA copies and infectious titers .
Metabolic Pathways
Ritonavir-d6 is involved in the metabolic pathways of the CYP3A4 enzyme . By inhibiting this enzyme, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability .
Transport and Distribution
Ritonavir-d6, like Ritonavir, may limit cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels . This effect can influence the localization or accumulation of these inhibitors within cells and tissues .
Subcellular Localization
Given its role in inhibiting the CYP3A4 enzyme, it is likely to be found in the endoplasmic reticulum where this enzyme is located
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir-d6 involves several steps, starting with the preparation of intermediate compounds. One common method uses N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl L-valine as a raw material. This intermediate is reacted with thionyl chloride to form another intermediate, which is then reacted with tert-butyl carbamate. The resulting compound undergoes hydrolysis to remove the tert-butyl group, followed by a reaction with (5-thiazolyl)methyl (4-nitrobenzophenone) carbonate to yield the final product, ritonavir-d6 .
Industrial Production Methods
Industrial production of ritonavir-d6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized to minimize side reactions and reduce production costs .
化学反応の分析
Types of Reactions
Ritonavir-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
類似化合物との比較
Similar Compounds
Saquinavir: Another HIV protease inhibitor used in combination with ritonavir to boost its pharmacokinetic performance.
Indinavir: Similar to ritonavir, used in combination therapies for HIV treatment.
Amprenavir: Another protease inhibitor used in combination with ritonavir.
Lopinavir: Often combined with ritonavir to enhance its effectiveness
Uniqueness
Ritonavir-d6 is unique due to its deuterium atoms, which provide stability and distinct mass, making it an ideal internal standard for analytical applications. Its ability to inhibit the HIV protease enzyme and boost the pharmacokinetic performance of other protease inhibitors sets it apart from similar compounds .
特性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-GMBJSHJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


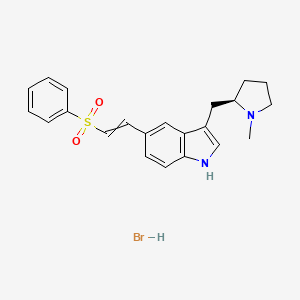
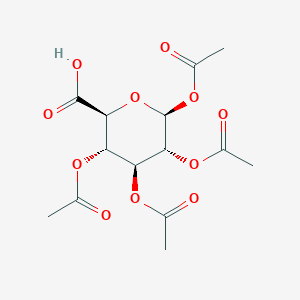
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)



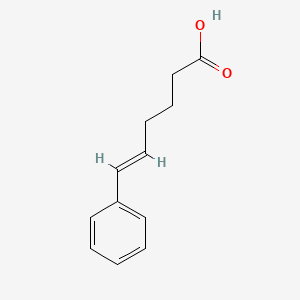
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
